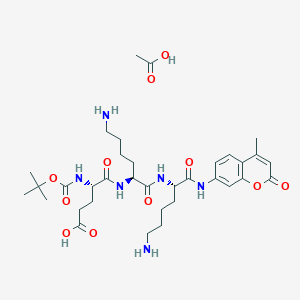

Boc-Glu-Lys-Lys-Amc acetate salt

Description

BenchChem offers high-quality Boc-Glu-Lys-Lys-Amc acetate salt suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Boc-Glu-Lys-Lys-Amc acetate salt including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C34H52N6O11 |

|---|---|

Molecular Weight |

720.8 g/mol |

IUPAC Name |

acetic acid;(4S)-5-[[(2S)-6-amino-1-[[(2S)-6-amino-1-[(4-methyl-2-oxochromen-7-yl)amino]-1-oxohexan-2-yl]amino]-1-oxohexan-2-yl]amino]-4-[(2-methylpropan-2-yl)oxycarbonylamino]-5-oxopentanoic acid |

InChI |

InChI=1S/C32H48N6O9.C2H4O2/c1-19-17-27(41)46-25-18-20(11-12-21(19)25)35-28(42)22(9-5-7-15-33)36-29(43)23(10-6-8-16-34)37-30(44)24(13-14-26(39)40)38-31(45)47-32(2,3)4;1-2(3)4/h11-12,17-18,22-24H,5-10,13-16,33-34H2,1-4H3,(H,35,42)(H,36,43)(H,37,44)(H,38,45)(H,39,40);1H3,(H,3,4)/t22-,23-,24-;/m0./s1 |

InChI Key |

BVQHGHJYEGBLNX-NYTZCTPBSA-N |

Isomeric SMILES |

CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CCC(=O)O)NC(=O)OC(C)(C)C.CC(=O)O |

Canonical SMILES |

CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)C(CCCCN)NC(=O)C(CCCCN)NC(=O)C(CCC(=O)O)NC(=O)OC(C)(C)C.CC(=O)O |

Origin of Product |

United States |

Foundational & Exploratory

Boc-Glu-Lys-Lys-Amc substrate specificity for plasmin activity

Technical Monograph: Boc-Glu-Lys-Lys-AMC Substrate Specificity for Plasmin Activity

Executive Summary

Boc-Glu-Lys-Lys-AMC (7-amino-4-methylcoumarin) is a highly specialized fluorogenic substrate designed to profile plasmin (EC 3.4.21.7) activity with a distinct specificity profile that differentiates it from general serine protease substrates. Unlike the more common broad-spectrum substrate Boc-Val-Leu-Lys-AMC, the Glu-Lys-Lys sequence mimics the N-terminal activation peptide of Glu-plasminogen.

This guide details the biochemical rationale, kinetic parameters, and validated protocols for using Boc-Glu-Lys-Lys-AMC. It is particularly critical for researchers requiring discrimination between free plasmin and streptokinase-activated plasmin complexes, as this substrate is uniquely resistant to the latter.

Molecular Mechanism & Design Rationale

Substrate Chemistry

The substrate consists of the tripeptide sequence Glutamic acid - Lysine - Lysine , protected at the N-terminus by a tert-butyloxycarbonyl (Boc) group and conjugated at the C-terminus to the fluorophore AMC.

-

Molecular Weight: ~660.8 Da[2]

-

Target Bond: The peptide bond between the C-terminal Lysine and the AMC moiety.

Biological Mimicry

The specificity of this substrate is derived from the native plasminogen activation pathway. Native human plasminogen circulates as "Glu-plasminogen."[6] Upon activation, plasmin cleaves the N-terminal peptide (residues 1–77) at the Lys77-Lys78 bond to generate "Lys-plasminogen," which has a higher affinity for fibrin.[6][7]

Boc-Glu-Lys-Lys-AMC mimics this specific N-terminal cleavage site. Consequently, it acts as a probe for the "pre-activation" proteolytic capability of plasmin, favoring the enzyme's preference for Lys-Lys motifs found in its own zymogen processing loops.

Fluorogenic Release Pathway

Upon hydrolysis by plasmin, the amide bond linking the C-terminal lysine to AMC is cleaved. This releases free AMC, which shifts its fluorescence emission maximum from the UV range (non-fluorescent in peptide bound state) to ~460 nm (highly fluorescent).

Figure 1: Mechanism of Boc-Glu-Lys-Lys-AMC hydrolysis by Plasmin. The enzyme specifically targets the Lys-AMC bond, releasing the fluorophore.

Specificity Profile & Kinetic Data

The utility of Boc-Glu-Lys-Lys-AMC lies in its ability to filter out "noise" from other coagulation factors that often plague general Lys-specific substrates.

Cross-Reactivity Matrix

The following table summarizes the hydrolysis rates relative to Plasmin (normalized to 100%).

| Enzyme | Relative Activity (%) | Specificity Note |

| Plasmin (Human/Bovine) | 100% | Primary target. Cleaves Lys-AMC bond.[3][8] |

| Streptokinase-Plasmin Complex | < 1% | Critical Distinction: Unlike Val-Leu-Lys-AMC, this substrate is not hydrolyzed by the SK-Plasmin activator complex. |

| Plasma Kallikrein | ~5 - 10% | Slight cross-reactivity (lower than with Val-Leu-Lys-AMC). |

| Thrombin ( | < 1% | Negligible. Thrombin prefers Arg at P1. |

| Factor Xa | < 1% | Negligible. |

| Urokinase (uPA) | < 1% | Highly resistant. |

| Trypsin | High | Trypsin is a broad-spectrum protease and will cleave this substrate. Use Aprotinin to confirm signal specificity in crude lysates. |

Kinetic Parameters

Based on seminal characterization by Kato et al. (1980) and subsequent validations:

-

(Michaelis Constant): ~100 – 300

-

Implication: The assay requires a substrate concentration of at least 100-200

M to approach

Experimental Protocol

Objective: To quantify plasmin activity in purified samples or plasma fractions.

Reagents & Preparation

-

Substrate Stock (10 mM): Dissolve 6.6 mg of Boc-Glu-Lys-Lys-AMC (MW 660.8) in 1.0 mL of high-grade DMSO.

-

Storage: Aliquot and store at -20°C. Stable for 6 months. Avoid repeated freeze-thaw cycles.

-

-

Assay Buffer: 50 mM Tris-HCl, 100 mM NaCl, pH 7.4.

-

Optional: Add 0.01% Tween-20 to prevent surface adsorption of the enzyme.

-

-

Stop Solution (Endpoint Assays): 10% Acetic Acid or 100 mM Monochloroacetic acid.

Assay Workflow (Continuous Kinetic Mode)

Figure 2: Step-by-step workflow for continuous kinetic monitoring of Plasmin activity.

Step-by-Step Methodology

-

Blanking: Dedicate wells for a "Substrate Blank" (Buffer + Substrate, no Enzyme) to account for auto-hydrolysis.

-

Enzyme Addition: Add 50

L of enzyme sample (diluted in Assay Buffer) to the wells.-

Control: For specificity checks, pre-incubate a parallel set of samples with Aprotinin (1-2

M) for 10 minutes. Plasmin activity should be abolished.

-

-

Substrate Initiation: Dilute the 10 mM DMSO stock 1:10 in buffer to make a 1 mM working solution. Add 10

L to the reaction (Total Vol: 100 -

Measurement: Immediately place in a fluorescence microplate reader pre-warmed to 37°C.

-

Excitation: 360–380 nm

-

Emission: 440–460 nm

-

-

Data Collection: Record Relative Fluorescence Units (RFU) every 60 seconds for 30–60 minutes.

Data Analysis & Interpretation

Calculating Activity

Raw RFU data must be converted to reaction velocity (slope).

-

Plot Data: Plot RFU (y-axis) vs. Time (x-axis).

-

Determine Slope: Calculate the slope (

) of the linear portion of the curve. -

Subtract Background:

. -

Convert to Units: Use an AMC standard curve to convert RFU to pmol AMC released.

Troubleshooting Specificity

-

High Background in Plasma: If testing crude plasma, the presence of

-macroglobulin may sequester plasmin. Use an acidification pre-treatment or euglobulin clot lysis fraction if total plasmin potential is required. -

Unexpected Activity: If activity is observed but you suspect it is not plasmin:

-

Add Aprotinin : Inhibits Plasmin and Kallikrein.

-

Add Soybean Trypsin Inhibitor (SBTI) : Inhibits Plasmin and Trypsin.

-

Add t-AMCHA (Tranexamic acid) : Inhibits Plasmin binding to fibrin/lysine residues (may alter kinetics).

-

References

-

Kato, H., Adachi, N., Ohno, Y., Iwanaga, S., Takada, K., & Sakakibara, S. (1980). "New fluorogenic peptide substrates for plasmin."[8] Journal of Biochemistry, 88(1), 183–190.

- Foundational paper establishing Boc-Glu-Lys-Lys-AMC specificity and lack of hydrolysis by SK-Plasmin complex.

-

Lottenberg, R., Christensen, U., Jackson, C. M., & Coleman, P. L. (1981). "Assay of coagulation proteases using peptide chromogenic and fluorogenic substrates." Methods in Enzymology, 80, 341-361.

- General methodology for AMC substrate kinetics in coagul

-

Castellino, F. J., & Ploplis, V. A. (2005). "Structure and function of the plasminogen/plasmin system." Thrombosis and Haemostasis, 93(4), 647-654.

- Provides biological context for the Glu-plasminogen to Lys-plasminogen conversion mimicry.

Sources

- 1. Boc-Glu-Lys-Lys-AMC - Bachem AG [bioscience.co.uk]

- 2. Boc-Glu-Lys-Lys-AMC | C32H48N6O9 | CID 53696759 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Bachem Boc-Glu-Lys-Lys-AMC, Quantity: Each of 1 | Fisher Scientific [fishersci.com]

- 5. Bachem Boc-Glu-Lys-Lys-AMC, Quantity: Each of 1 | Fisher Scientific [fishersci.com]

- 6. coachrom.com [coachrom.com]

- 7. Plasminogen Activation and Regulation of Fibrinolysis | Oncohema Key [oncohemakey.com]

- 8. New fluorogenic peptide substrates for plasmin - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Understanding Proteasome Trypsin-Like Activity using Boc-Glu-Lys-Lys-AMC

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals on the principles and practices of measuring the trypsin-like activity of the proteasome using the fluorogenic substrate Boc-Glu-Lys-Lys-AMC. It moves beyond a simple protocol to explain the rationale behind experimental choices, ensuring robust and reliable data generation.

Introduction: The Proteasome and Its Catalytic Activities

The Ubiquitin-Proteasome System (UPS) is the primary pathway for regulated protein degradation in eukaryotic cells, controlling processes from cell cycle progression to signal transduction.[1] The central engine of this system is the 26S proteasome, a large, multi-subunit protease complex.[2][3] It is composed of a 20S core particle (CP), which houses the catalytic activity, and one or two 19S regulatory particles (RP) that recognize, unfold, and translocate ubiquitinated proteins into the 20S core for degradation.[4]

The 20S core particle is a barrel-shaped structure composed of four stacked heptameric rings (α-β-β-α). The proteolytic active sites are located within the inner two β-rings.[5] Mammalian proteasomes possess three distinct peptidase activities, each attributed to specific β-subunits:

-

Chymotrypsin-like (CT-L) activity: Primarily mediated by the β5 subunit, this is often the most dominant activity in protein breakdown.[6]

-

Trypsin-like (T-L) activity: Attributed to the β2 subunit, this activity cleaves after basic amino acid residues.[7]

-

Caspase-like (C-L) or Peptidyl-glutamyl peptide-hydrolyzing (PGPH) activity: Located at the β1 subunit, this activity cleaves after acidic residues.[7]

Measuring these individual activities is crucial for understanding proteasome function in health and disease and for the development of specific inhibitors.[6] This guide focuses specifically on the trypsin-like activity.

The Fluorogenic Substrate: Boc-Glu-Lys-Lys-AMC

To specifically measure the trypsin-like activity, a substrate is required that is selectively cleaved by the β2 subunit. Boc-Glu-Lys-Lys-AMC is a synthetic peptide substrate designed for this purpose.

Mechanism of Action: The substrate consists of a tripeptide sequence (Glu-Lys-Lys) linked to a fluorescent reporter molecule, 7-Amino-4-methylcoumarin (AMC). The N-terminus is protected by a tert-butyloxycarbonyl (Boc) group to prevent non-specific degradation by aminopeptidases.

-

Quenched State: In its intact form, the AMC fluorophore is non-fluorescent or "quenched" due to the covalent bond with the peptide.

-

Enzymatic Cleavage: The proteasome's trypsin-like active site recognizes and cleaves the peptide bond on the C-terminal side of the second Lysine residue.

-

Fluorescent Signal: Upon cleavage, free AMC is released. The unconjugated AMC molecule is highly fluorescent.[7]

The rate of increase in fluorescence intensity is directly proportional to the proteasome's trypsin-like activity. The fluorescence of free AMC can be measured using a fluorometer with excitation typically around 340-360 nm and emission at 440-460 nm.[8][9][10]

dot graph "Boc_EKK_AMC_Cleavage_Diagram" { layout="dot"; rankdir="LR"; bgcolor="#F1F3F4"; node [shape="record", style="filled", fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9];

subgraph "cluster_Proteasome" { label="20S Proteasome Core"; bgcolor="#FFFFFF"; style="filled"; color="#5F6368"; Proteasome [label="{ β2 (Trypsin-like)| β5 (Chymo-like)| β1 (Caspase-like)}", shape="Mrecord", fillcolor="#4285F4", fontcolor="#FFFFFF"]; }

subgraph "cluster_Reaction" { label=""; bgcolor="transparent"; border=0; node [fillcolor="#FBBC05", fontcolor="#202124"]; Substrate [label="Boc-Glu-Lys-Lys-AMC\n(Non-fluorescent)"]; Products [label="{Boc-Glu-Lys-Lys | Free AMC\n(Fluorescent)}", shape="record", fillcolor="#34A853", fontcolor="#FFFFFF"]; }

Substrate -> Proteasome:β2 [label="Enters Active Site"]; Proteasome -> Products [label="Cleavage Event", color="#EA4335", fontcolor="#EA4335"]; }

Experimental Design and Protocol

A robust assay requires careful planning, including appropriate controls to ensure the measured activity is specific to the proteasome.

Reagents and Materials

-

Purified Proteasome or Cell/Tissue Lysate: The source of enzymatic activity.

-

Boc-Glu-Lys-Lys-AMC Substrate: Typically dissolved in DMSO to make a concentrated stock solution (e.g., 10-50 mM) and stored at -20°C or -80°C, protected from light.[11][12]

-

Assay Buffer: A buffer that maintains physiological pH and contains components to stabilize the proteasome. A common formulation is 50 mM Tris-HCl or HEPES, pH 7.5, with 5 mM MgCl₂, 1 mM DTT, and 2 mM ATP.

-

Proteasome Inhibitor (Control): MG-132 is a potent, reversible inhibitor of the chymotrypsin-like activity and, at higher concentrations, other proteasome activities.[13] It is essential for determining the proteasome-specific signal.[12][14] Bortezomib is another widely used inhibitor.[6][15]

-

Free AMC Standard: Used to generate a standard curve for quantifying the amount of product formed.[14][16][17]

-

96-well Black Microplates: Opaque plates are necessary to minimize light scatter and background fluorescence.[7]

-

Fluorescence Plate Reader: Capable of excitation at ~350-360 nm and emission detection at ~440-460 nm.[12][18]

Step-by-Step Experimental Protocol

This protocol is designed for a 96-well plate format. All reactions should be prepared in triplicate for statistical validity.[14]

Step 1: Reagent Preparation

-

Assay Buffer: Prepare fresh and keep on ice. If using cell lysates, ATP is often included to support 26S proteasome activity.

-

Substrate Working Solution: Thaw the Boc-Glu-Lys-Lys-AMC stock solution. Dilute it in Assay Buffer to the desired final concentration (e.g., 100 µM). Prepare enough for all wells. Protect from light.

-

Inhibitor Preparation: Prepare a working solution of MG-132 in Assay Buffer. A final concentration of 20-50 µM is typically sufficient to inhibit proteasome activity.

-

Sample Preparation: Thaw purified proteasome or cell lysate samples on ice. Determine the protein concentration of lysates using a standard method like BCA or Bradford assay.

Step 2: Assay Setup

-

Plate Layout: Design the plate to include:

-

Sample Wells: Lysate/Proteasome + Substrate.

-

Inhibitor Control Wells: Lysate/Proteasome + MG-132 + Substrate.

-

Buffer Blank Wells: Assay Buffer + Substrate (no enzyme).

-

AMC Standard Curve Wells.

-

-

AMC Standard Curve: Prepare serial dilutions of the free AMC standard in Assay Buffer in dedicated wells (e.g., 0 to 200 pmol/well).[12][14] This allows for the conversion of relative fluorescence units (RFU) to moles of product.[16]

-

Reaction Assembly:

-

To the appropriate wells, add your sample (e.g., 10-50 µg of cell lysate).

-

For inhibitor control wells, add the MG-132 working solution and incubate for 15-30 minutes at 37°C.[17] This pre-incubation ensures the inhibitor has bound to the proteasome before the substrate is introduced. To the corresponding sample wells, add an equal volume of Assay Buffer.

-

Adjust the volume in all wells to be equal with Assay Buffer.

-

-

Initiate the Reaction: Start the enzymatic reaction by adding the substrate working solution to all sample, inhibitor, and blank wells.

Step 3: Data Acquisition

-

Incubation: Immediately place the plate in a fluorescence reader pre-heated to 37°C.[19]

-

Measurement: Measure the fluorescence kinetically (e.g., every 1-2 minutes for 30-60 minutes). This is the preferred method as it allows for the determination of the initial reaction velocity (V₀), which is most accurate.[18] Alternatively, an endpoint reading can be taken after a fixed incubation time (e.g., 60 minutes).[19]

dot digraph "Proteasome_Activity_Workflow" { layout="dot"; rankdir="TB"; bgcolor="#F1F3F4"; node [shape="box", style="filled", fontname="Arial", fontsize=10, fillcolor="#FFFFFF", color="#5F6368"]; edge [fontname="Arial", fontsize=9];

subgraph "cluster_Prep" { label="1. Preparation"; bgcolor="#FFFFFF"; style="filled"; node [fillcolor="#FBBC05", fontcolor="#202124"]; A [label="Prepare Assay Buffer,\nSubstrate, Inhibitor"]; B [label="Prepare Samples\n(Lysates or Purified Proteasome)"]; }

subgraph "cluster_Setup" { label="2. Assay Setup (96-Well Plate)"; bgcolor="#FFFFFF"; style="filled"; node [fillcolor="#4285F4", fontcolor="#FFFFFF"]; C [label="Add Samples & Inhibitor\n(Pre-incubate)"]; D [label="Initiate reaction by\nadding Substrate"]; }

subgraph "cluster_Analysis" { label="3. Measurement & Analysis"; bgcolor="#FFFFFF"; style="filled"; E [label="Kinetic Fluorescence Reading\n(Ex: 350nm, Em: 440nm) at 37°C", fillcolor="#34A853", fontcolor="#FFFFFF"]; F [label="Calculate Reaction Rate\n(ΔRFU/min)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; G [label="Quantify using AMC Standard Curve\n(pmol/min/mg)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; }

A -> C; B -> C; C -> D; D -> E; E -> F; F -> G; }

Data Analysis and Interpretation

-

Subtract Background: For each time point, subtract the average fluorescence reading of the Buffer Blank wells from all other wells.

-

Calculate Specific Activity:

-

Plot the background-subtracted RFU versus time for your samples and inhibitor controls.

-

Determine the slope of the linear portion of this curve. This slope (ΔRFU/min) is the reaction rate.[14]

-

The proteasome-specific rate is the rate of the sample minus the rate of the inhibitor control.[18]

-

Specific Rate = Rate(Sample) - Rate(Inhibitor Control)

-

-

Quantify Activity:

-

Plot the fluorescence of your AMC standards against the known amount (pmol).

-

Use the slope of this standard curve (RFU/pmol) to convert your proteasome-specific rate from RFU/min to pmol/min.

-

Activity (pmol/min) = Specific Rate (RFU/min) / Slope of Standard Curve (RFU/pmol)

-

-

Normalize to Protein Content: To compare activity between different samples, normalize the activity to the amount of protein in the well.

-

Specific Activity (pmol/min/mg) = Activity (pmol/min) / Protein (mg)

-

| Parameter | Recommended Range | Rationale |

| Substrate Concentration | 50 - 100 µM | Should be near or above the Michaelis constant (Km) for the enzyme to ensure the reaction rate is proportional to enzyme concentration, not limited by substrate availability. |

| Sample Protein | 10 - 50 µ g/well (lysate) | Amount should be sufficient to generate a linear fluorescent signal over the measurement period without causing substrate depletion or inner filter effects. |

| Inhibitor (MG-132) | 20 - 50 µM | Must be sufficient to fully inhibit the proteasome activity, establishing a reliable baseline for non-proteasomal cleavage. |

| Temperature | 37°C | Optimal temperature for mammalian proteasome activity.[16] Lower temperatures will significantly decrease the reaction rate. |

| Kinetic Read Time | 30 - 60 minutes | Long enough to establish a clear linear rate but short enough to avoid signal saturation or significant substrate consumption. |

Troubleshooting and Considerations

-

High Background: May be caused by substrate degradation (exposure to light) or non-specific protease activity in crude lysates. Ensure the inhibitor control is effective.

-

Low Signal: Could be due to low proteasome activity in the sample, insufficient protein, or inactive enzyme. Check sample integrity and consider using more protein.

-

Non-linear Kinetics: If the reaction rate decreases over time, it may indicate substrate depletion or enzyme instability. Use less sample protein or a shorter measurement time to focus on the initial linear phase.

-

Microplate Choice: Different black microplates can have varying surface binding properties, which can affect measured enzyme activities and AMC standard curves.[7] Consistency in the type of plate used is crucial for comparing results across experiments.

Conclusion

The use of Boc-Glu-Lys-Lys-AMC provides a sensitive and specific method for measuring the trypsin-like activity of the proteasome. By understanding the biochemical principles of the assay and incorporating rigorous controls, researchers can generate high-quality, quantifiable data. This is fundamental for investigating the role of the proteasome in cellular physiology and for the preclinical evaluation of novel therapeutic agents targeting the ubiquitin-proteasome system.

References

-

The 26S proteasome: subunits and functions. PubMed. Available from: [Link]

-

7-Amino-4-methylcoumarin (AMC) Dye Profile. FluoroFinder. Available from: [Link]

-

Development of proteasome inhibitors as research tools and cancer drugs. Journal of Cell Biology. Available from: [Link]

-

Proteasome Activity Fluorometric Assay Kit I (Cat. # J4110). UBPBio. Available from: [Link]

-

Proteasome in action: substrate degradation by the 26S proteasome. Biochemical Society Transactions. Available from: [Link]

-

Structure and mechanism of action of proteasome inhibitors. (A)... ResearchGate. Available from: [Link]

-

Relative Structural and Functional Roles of Multiple Deubiquitylating Proteins Associated with Mammalian 26S Proteasome. Molecular Biology of the Cell. Available from: [Link]

-

Fluorescence spectra of AMC (1 µM) in the presence and absence of NNO... ResearchGate. Available from: [Link]

-

Structure and Function of the 26S Proteasome. PMC. Available from: [Link]

-

Factors determining the sensitivity to proteasome inhibitors of multiple myeloma cells. Frontiers in Oncology. Available from: [Link]

-

Crude and purified proteasome activity assays are affected by type of microplate. PMC. Available from: [Link]

-

Cellular Responses to Proteasome Inhibition: Molecular Mechanisms and Beyond. MDPI. Available from: [Link]

-

In-depth proteomic analysis of proteasome inhibitors bortezomib, carfilzomib and MG132 reveals that mortality factor 4-like 1 (MORF4L1) protein ubiquitylation is negatively impacted. PubMed. Available from: [Link]

-

Comprehensive fluorophore list. Available from: [Link]

-

Proteasome Activity Fluorometric Assay Kit II (Cat. # J4120). UBPBio. Available from: [Link]

-

Proteasomes: Isolation and Activity Assays. Current Protocols in Cell Biology. Available from: [Link]

-

Proteasome Assay in Cell Lysates. PMC. Available from: [Link]

Sources

- 1. Structure and Function of the 26S Proteasome - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The 26S proteasome: subunits and functions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. portlandpress.com [portlandpress.com]

- 4. molbiolcell.org [molbiolcell.org]

- 5. 26S Proteasome Inhibitors | SCBT - Santa Cruz Biotechnology [scbt.com]

- 6. rupress.org [rupress.org]

- 7. Crude and purified proteasome activity assays are affected by type of microplate - PMC [pmc.ncbi.nlm.nih.gov]

- 8. FluoroFinder [app.fluorofinder.com]

- 9. bachem.com [bachem.com]

- 10. biosyn.com [biosyn.com]

- 11. medchemexpress.com [medchemexpress.com]

- 12. ubpbio.com [ubpbio.com]

- 13. mdpi.com [mdpi.com]

- 14. ubpbio.com [ubpbio.com]

- 15. researchgate.net [researchgate.net]

- 16. resources.rndsystems.com [resources.rndsystems.com]

- 17. sigmaaldrich.com [sigmaaldrich.com]

- 18. resources.novusbio.com [resources.novusbio.com]

- 19. Proteasome Assay in Cell Lysates - PMC [pmc.ncbi.nlm.nih.gov]

A Tale of Two Substrates: An In-depth Technical Guide to Boc-Glu-Lys-Lys-AMC and Z-Phe-Arg-AMC for Protease Research

This guide provides an in-depth technical exploration of two widely utilized fluorogenic protease substrates: Boc-Glu-Lys-Lys-AMC and Z-Phe-Arg-AMC. Designed for researchers, scientists, and drug development professionals, this document moves beyond simple protocols to elucidate the core principles governing the selection and application of these critical research tools. We will delve into the mechanistic underpinnings of their specificity, provide field-proven experimental designs, and offer a comparative analysis to empower you to make informed decisions in your protease-focused research endeavors.

The Foundation: Understanding Fluorogenic Protease Assays

At the heart of many protease studies lies the fluorogenic substrate, a peptide sequence linked to a fluorescent reporter molecule, in this case, 7-amino-4-methylcoumarin (AMC). In their intact state, these substrates are non-fluorescent. However, upon enzymatic cleavage of the amide bond between the peptide and the AMC moiety, the liberated AMC fluoresces intensely, providing a real-time measure of protease activity. The choice of the peptide sequence is paramount, as it dictates the substrate's specificity for a particular protease or family of proteases.

Caption: General mechanism of a fluorogenic protease assay.

Boc-Glu-Lys-Lys-AMC: A Substrate for Plasmin

Boc-Glu-Lys-Lys-AMC is a sensitive fluorogenic substrate primarily utilized for the assay of urokinase-activated plasmin.[1][2][3][4] The peptide sequence, Glutamic acid - Lysine - Lysine, is designed to be recognized and cleaved by plasmin, a serine protease involved in fibrinolysis.

Specificity and Rationale

The specificity of Boc-Glu-Lys-Lys-AMC for plasmin is rooted in the protease's preference for cleaving peptide bonds C-terminal to lysine and arginine residues. While both are recognized, the presence of two consecutive lysine residues in this substrate enhances its selectivity for plasmin. Studies have shown that this substrate is not significantly hydrolyzed by other related proteases such as urokinase, α-thrombin, Factor Xa, Factor IXa, Factor XIa, and Factor XIIa, making it a valuable tool for specifically measuring plasmin activity in complex biological samples.[1] However, it has been noted that bovine plasma kallikrein can cause slight hydrolysis.[1]

Key Characteristics

| Parameter | Value | Reference |

| Primary Target | Plasmin | [1][2][3][4] |

| Peptide Sequence | Boc-Glu-Lys-Lys | [1] |

| Reported Km (for plasmin) | ~10-4 M | [1] |

| Excitation Wavelength | 360-380 nm | [5] |

| Emission Wavelength | 440-460 nm | [5] |

Experimental Protocol: Plasmin Activity Assay

This protocol provides a framework for measuring plasmin activity using Boc-Glu-Lys-Lys-AMC.

1. Reagent Preparation:

-

Assay Buffer: 50 mM Tris-HCl, 100 mM NaCl, pH 7.4. The optimal pH for plasmin activity is typically in the neutral to slightly alkaline range.

-

Substrate Stock Solution: Dissolve Boc-Glu-Lys-Lys-AMC in DMSO to a concentration of 10 mM. Store in aliquots at -20°C, protected from light.

-

Enzyme Solution: Prepare a stock solution of purified plasmin in a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.4). The final concentration in the assay will need to be optimized based on the enzyme's activity.

-

Positive Control: A known active plasmin preparation.

-

Negative Control: Assay buffer without the enzyme.

2. Assay Procedure:

-

Prepare a working solution of Boc-Glu-Lys-Lys-AMC by diluting the stock solution in the assay buffer to the desired final concentration (typically in the range of 50-200 µM).

-

In a 96-well black microplate, add 50 µL of the substrate working solution to each well.

-

Add 50 µL of the enzyme solution (or control) to the corresponding wells.

-

Immediately place the plate in a fluorescence plate reader pre-heated to 37°C.

-

Measure the fluorescence intensity at an excitation wavelength of 360-380 nm and an emission wavelength of 440-460 nm.

-

Record the fluorescence every 1-2 minutes for 30-60 minutes.

3. Data Analysis:

-

Plot the fluorescence intensity versus time for each sample.

-

The initial rate of the reaction (V₀) is the slope of the linear portion of the curve.

-

The enzyme activity can be expressed as the change in fluorescence units per minute (ΔFU/min).

Caption: Workflow for a plasmin activity assay using Boc-Glu-Lys-Lys-AMC.

Z-Phe-Arg-AMC: A Broad-Spectrum Substrate

Z-Phe-Arg-AMC is a widely recognized fluorogenic substrate with a broader specificity profile compared to Boc-Glu-Lys-Lys-AMC. It is commonly employed for assaying a variety of serine and cysteine proteases, including cathepsins (B, K, L, S, and V), kallikrein, plasmin, papain, and trypsin.[5][6][7]

Specificity and Rationale

The dipeptide sequence, Phenylalanine-Arginine, makes Z-Phe-Arg-AMC susceptible to cleavage by a range of proteases that recognize basic amino acids (Arginine) at the P1 position. The Phenylalanine at the P2 position is accommodated by the S2 subsite of many of these enzymes. While this broad reactivity makes it a useful tool for general protease screening, it is a significant limitation when specific enzyme activity needs to be measured. For instance, although frequently used to assay cathepsin B, it is also efficiently cleaved by cathepsin L, often with even greater activity.[6][8] This lack of specificity is a critical consideration in experimental design and data interpretation.

Key Characteristics

| Parameter | Value | Reference |

| Primary Targets | Cathepsins, Kallikrein, Plasmin, Papain, Trypsin | [5][6][7] |

| Peptide Sequence | Z-Phe-Arg | [6] |

| Reported Km (for Cathepsin B, pH 7.2) | 110 µM | [6] |

| Reported kcat (for Cathepsin B, pH 7.2) | 1.9 s-1 | [6] |

| Excitation Wavelength | 360-380 nm | [5] |

| Emission Wavelength | 440-460 nm | [5] |

Experimental Protocol: Cathepsin B Activity Assay in Cell Lysates

This protocol outlines a method for measuring cathepsin B activity in cell lysates using Z-Phe-Arg-AMC, incorporating controls to account for its lack of specificity.

1. Reagent Preparation:

-

Lysis Buffer: 50 mM Sodium Acetate, 1 mM EDTA, pH 5.5. Cathepsin B is a lysosomal protease with optimal activity at acidic pH.

-

Assay Buffer: 40 mM Citrate Phosphate buffer, 1 mM EDTA, 100 mM NaCl, 5 mM DTT, pH 4.6 or 7.2.[6][9] Dithiothreitol (DTT) is a reducing agent required for the activity of cysteine cathepsins. The choice of pH depends on the experimental question, as cathepsin B is active in both acidic and neutral environments.[6][10]

-

Substrate Stock Solution: Dissolve Z-Phe-Arg-AMC in DMSO to a concentration of 10 mM. Store in aliquots at -20°C, protected from light.

-

Inhibitor Stock Solution: Prepare a stock solution of a specific cathepsin B inhibitor, such as CA-074, in DMSO.

-

Cell Lysate: Prepare cell lysates using the lysis buffer and determine the protein concentration.

2. Assay Procedure:

-

In a 96-well black microplate, set up the following reactions in triplicate:

-

Total Activity: 50 µL of cell lysate + 50 µL of assay buffer.

-

Inhibitor Control: 50 µL of cell lysate pre-incubated with the cathepsin B inhibitor (e.g., 10 µM CA-074) for 15-30 minutes at room temperature + 50 µL of assay buffer.

-

Blank: 50 µL of lysis buffer + 50 µL of assay buffer.

-

-

Prepare a working solution of Z-Phe-Arg-AMC by diluting the stock solution in the assay buffer to a final concentration of 40-60 µM.[6][9]

-

Initiate the reaction by adding 50 µL of the substrate working solution to all wells.

-

Immediately place the plate in a fluorescence plate reader pre-heated to 37°C.

-

Measure the fluorescence intensity at an excitation wavelength of 360-380 nm and an emission wavelength of 440-460 nm every 1-2 minutes for 30-60 minutes.

3. Data Analysis:

-

Calculate the rate of reaction (ΔFU/min) for each well from the linear portion of the fluorescence versus time plot.

-

Subtract the rate of the blank from the total activity and inhibitor control rates.

-

The specific cathepsin B activity is the difference between the total activity rate and the inhibitor control rate.

Caption: Workflow for a specific cathepsin B activity assay using Z-Phe-Arg-AMC and an inhibitor.

Head-to-Head Comparison: Boc-Glu-Lys-Lys-AMC vs. Z-Phe-Arg-AMC

| Feature | Boc-Glu-Lys-Lys-AMC | Z-Phe-Arg-AMC |

| Specificity | Relatively specific for plasmin.[1] | Broad-spectrum; cleavable by multiple serine and cysteine proteases.[5][6][7] |

| Primary Application | Measurement of plasmin activity.[1][2][3][4] | General protease screening; assaying cathepsins and trypsin-like enzymes (with appropriate controls).[6][11][12] |

| Need for Controls | Minimal, but cross-reactivity with some kallikreins should be considered.[1] | Essential to use specific inhibitors to determine the activity of a single protease.[6] |

| Peptide Sequence Rationale | Targets plasmin's preference for cleavage after lysine residues. | Targets proteases that cleave after basic residues (Arg) and accommodate hydrophobic residues (Phe) at P2. |

Conclusion: Selecting the Right Tool for the Job

The choice between Boc-Glu-Lys-Lys-AMC and Z-Phe-Arg-AMC is fundamentally a choice between specificity and breadth. For researchers focused on the plasmin system, Boc-Glu-Lys-Lys-AMC offers a more targeted and less ambiguous approach to quantifying enzyme activity. Its relatively high specificity simplifies experimental design and data interpretation.

Conversely, Z-Phe-Arg-AMC serves as a versatile, albeit non-specific, tool for a wider range of proteases. Its utility lies in its ability to detect general proteolytic activity, but this necessitates a more rigorous experimental design, including the use of specific inhibitors, to dissect the contributions of individual enzymes. For high-throughput screening or initial characterization of samples with unknown protease content, Z-Phe-Arg-AMC can be a valuable first-pass reagent.

Ultimately, a thorough understanding of the biochemical properties and limitations of each substrate, as outlined in this guide, is crucial for generating robust, reproducible, and meaningful data in the field of protease research.

References

-

Kato, H., Adachi, N., Ohno, Y., Iwanaga, S., Takada, K., & Sakakibara, S. (1980). New fluorogenic peptide substrates for plasmin. Journal of Biochemistry, 88(1), 183-190. [Link]

-

Yoon, J. M., Phan, M. C., Podvin, V., Gonzalez, S., Lairson, L. L., Wolan, D. W., & Hook, V. (2023). Distinct Cleavage Properties of Cathepsin B Compared to Cysteine Cathepsins Enable the Design and Validation of a Specific Substrate for Cathepsin B over a Broad pH Range. Biochemistry, 62(15), 2247–2258. [Link]

-

Cambridge Bioscience. (n.d.). Boc-Glu-Lys-Lys-AMC - MedChem Express. Retrieved from [Link]

-

Real-Gene Labs. (n.d.). Z-F-R-AMC. Retrieved from [Link]

-

Yoon, J. M., Phan, M. C., Podvin, V., Gonzalez, S., Lairson, L. L., Wolan, D. W., & Hook, V. (2023). Distinct Cleavage Properties of Cathepsin B Compared to Cysteine Cathepsins Enable the Design and Validation of a Specific Substrate for Cathepsin B over a Broad pH Range. ACS Publications. Retrieved from [Link]

-

Yoon, J. M., Phan, M. C., Podvin, V., Gonzalez, S., Lairson, L. L., Wolan, D. W., & Hook, V. (2023). Distinct Cleavage Properties of Cathepsin B Compared to Cysteine Cathepsins Enable the Design and Validation of a Specific Substrate for Cathepsin B over a Broad pH Range. eScholarship, University of California. Retrieved from [Link]

-

Wang, Y., Krishnan, S., Ghoroghchian, P. P., & Tsourkas, A. (2012). Designing protease sensors for real-time imaging of trypsin activation in pancreatic cancer cells. PMC. Retrieved from [Link]

Sources

- 1. New fluorogenic peptide substrates for plasmin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. apexbt.com [apexbt.com]

- 3. Boc-Glu-Lys-Lys-AMC - MedChem Express [bioscience.co.uk]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Z-Phe-Arg-AMC (Kallikrein substrate) - Echelon Biosciences [echelon-inc.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. realgenelabs.com [realgenelabs.com]

- 8. escholarship.org [escholarship.org]

- 9. Distinct Cleavage Properties of Cathepsin B Compared to Cysteine Cathepsins Enable the Design and Validation of a Specific Substrate for Cathepsin B over a Broad pH Range - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Distinct Cleavage Properties of Cathepsin B Compared to Cysteine Cathepsins Enable the Design and Validation of a Specific Substrate for Cathepsin B over a Broad pH Range - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. medchemexpress.com [medchemexpress.com]

- 12. Designing Protease Sensors for Real-time Imaging of Trypsin Activation in Pancreatic Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to Serine Protease Profiling Using Boc-Glu-Lys-Lys-AMC

This guide provides a comprehensive technical overview of the fluorogenic substrate, Boc-Glu-Lys-Lys-AMC, and its application in the profiling of serine protease activity. It is intended for researchers, scientists, and drug development professionals engaged in enzymology, drug discovery, and diagnostics.

Introduction: The Critical Role of Serine Proteases and the Need for Specificity Profiling

Serine proteases are a large and ubiquitous family of enzymes that play a pivotal role in a vast array of physiological processes, including digestion, blood coagulation, fibrinolysis, and the immune response.[1] These enzymes utilize a highly conserved catalytic triad, typically consisting of serine, histidine, and aspartate, to hydrolyze peptide bonds within protein substrates.[1] Given their critical functions, the dysregulation of serine protease activity is implicated in numerous pathologies, such as cancer, inflammatory diseases, and cardiovascular disorders.[1] Consequently, serine proteases are a major class of therapeutic targets.

The development of effective and safe therapeutics requires a deep understanding of the target enzyme's substrate specificity. Many serine proteases share structural similarities, leading to overlapping specificities that can result in off-target effects of drug candidates. Activity-based protein profiling (ABPP) has emerged as a powerful technique to monitor the functional state of enzymes within complex biological systems.[1] A key component of many protease activity assays is the use of synthetic substrates that generate a measurable signal upon cleavage. This guide focuses on one such tool: the fluorogenic substrate Boc-Glu-Lys-Lys-AMC.

Boc-Glu-Lys-Lys-AMC: A Tool for Interrogating Serine Protease Activity

Boc-Glu-Lys-Lys-AMC is a synthetic tripeptide substrate linked to a fluorescent reporter group, 7-amino-4-methylcoumarin (AMC). It is a sensitive and valuable tool for assaying the activity of specific serine proteases, most notably urokinase-activated plasmin.[2][3][4]

Molecular Structure and Rationale

The structure of Boc-Glu-Lys-Lys-AMC is rationally designed to facilitate specific recognition and cleavage by certain serine proteases:

-

Tripeptide Sequence (Glu-Lys-Lys): The amino acid sequence of a substrate is a primary determinant of its specificity for a particular protease. The Glu-Lys-Lys sequence mimics the cleavage sites found in natural substrates of certain trypsin-like serine proteases, which preferentially cleave after basic amino acid residues like lysine (Lys) and arginine (Arg).

-

Boc (tert-Butyloxycarbonyl) Protecting Group: The N-terminal Boc group serves two main purposes. Firstly, it prevents the substrate from being degraded by exopeptidases (aminopeptidases) that cleave from the N-terminus. This ensures that the observed fluorescence is a result of cleavage by the endopeptidase of interest. Secondly, the Boc group can influence the substrate's solubility and interaction with the enzyme's active site.

-

AMC (7-Amino-4-methylcoumarin) Fluorophore: AMC is a fluorescent molecule that is quenched when it is part of the peptide substrate. Upon enzymatic cleavage of the amide bond between the C-terminal lysine and the AMC moiety, free AMC is released. This free AMC exhibits strong fluorescence, which can be measured to quantify enzyme activity.

Mechanism of Action: From Quenched Substrate to Fluorescent Signal

The utility of Boc-Glu-Lys-Lys-AMC in protease profiling lies in its straightforward and sensitive mechanism of action. In its intact form, the substrate is essentially non-fluorescent. When a serine protease recognizes and cleaves the peptide bond between the C-terminal lysine and the AMC group, the AMC is liberated. The free AMC has distinct excitation and emission maxima (typically around 360-380 nm and 440-460 nm, respectively), and the increase in fluorescence intensity over time is directly proportional to the rate of substrate hydrolysis.

Caption: Enzymatic cleavage of Boc-Glu-Lys-Lys-AMC by a serine protease.

Substrate Specificity Profile

A critical aspect of any protease substrate is its specificity. While Boc-Glu-Lys-Lys-AMC is a sensitive substrate for plasmin, its interaction with other serine proteases must be considered for accurate data interpretation.

Primary Target: Plasmin

Boc-Glu-Lys-Lys-AMC is a well-established and sensitive substrate for plasmin, a key enzyme in the fibrinolytic system responsible for dissolving blood clots.[3] The kinetic parameter, Km, which reflects the substrate concentration at which the reaction rate is half of the maximum velocity (Vmax), has been estimated for the interaction of this substrate with human and bovine plasmin to be in the range of 10⁻⁴ M.[3]

Cross-Reactivity with Other Serine Proteases

Studies have shown that Boc-Glu-Lys-Lys-AMC exhibits a degree of selectivity. It is reported to be slightly hydrolyzed by bovine plasma kallikrein.[3] However, it is essentially unaffected by several other key serine proteases involved in the coagulation cascade, including urokinase, α-thrombin, Factor Xa, Factor IXa, Factor XIa, and Factor XIIa.[3] This makes it a relatively specific tool for measuring plasmin activity in the presence of these other enzymes.

Comparative Kinetic Data

| Serine Protease | Interaction with Boc-Glu-Lys-Lys-AMC | Approximate Km | kcat | kcat/Km | Reference |

| Human Plasmin | Good Substrate | ~10⁻⁴ M | Not Reported | Not Reported | [3] |

| Bovine Plasmin | Good Substrate | ~10⁻⁴ M | Not Reported | Not Reported | [3] |

| Bovine Plasma Kallikrein | Slight Hydrolysis | Not Reported | Not Reported | Not Reported | [3] |

| Trypsin | Expected to cleave, but specific data for this substrate is not readily available. | Not Reported | Not Reported | Not Reported | |

| Urokinase | No significant hydrolysis | Not Applicable | Not Applicable | Not Applicable | [3] |

| α-Thrombin | No significant hydrolysis | Not Applicable | Not Applicable | Not Applicable | [3] |

| Factor Xa | No significant hydrolysis | Not Applicable | Not Applicable | Not Applicable | [3] |

Note: The absence of reported kinetic parameters does not necessarily mean no interaction, but rather that it has not been extensively characterized or published.

Experimental Protocol: A Self-Validating System for Serine Protease Activity Measurement

This section provides a detailed, step-by-step methodology for a typical serine protease activity assay using Boc-Glu-Lys-Lys-AMC. The protocol is designed to be self-validating by including appropriate controls.

Caption: A typical experimental workflow for a serine protease assay.

Materials

-

Boc-Glu-Lys-Lys-AMC

-

Purified serine protease (e.g., human plasmin)

-

Assay Buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, pH 7.5)

-

Dimethyl sulfoxide (DMSO) for dissolving the substrate

-

A specific inhibitor for the protease of interest (for negative control)

-

96-well black microplate

-

Fluorescence microplate reader with Ex/Em filters for ~360/460 nm

Reagent Preparation

-

Assay Buffer: Prepare the desired assay buffer and ensure the pH is optimal for the enzyme of interest.

-

Substrate Stock Solution: Dissolve Boc-Glu-Lys-Lys-AMC in DMSO to a concentration of 10 mM. Store in small aliquots at -20°C, protected from light. Rationale: DMSO is used to solubilize the hydrophobic Boc-protected peptide. Storing in aliquots prevents multiple freeze-thaw cycles which can degrade the substrate.

-

Enzyme Working Solution: Dilute the purified enzyme in cold assay buffer to the desired concentration. The optimal concentration should be determined empirically but is typically in the low nanomolar range. Prepare this solution fresh before each experiment. Rationale: Enzymes can lose activity over time, so fresh preparation is crucial for reproducible results.

-

Inhibitor Solution (for negative control): Prepare a stock solution of a known inhibitor for the target protease in an appropriate solvent.

Assay Procedure

-

Prepare Substrate Working Solution: Dilute the 10 mM substrate stock solution in assay buffer to the desired final concentrations. For kinetic analysis, a range of concentrations bracketing the expected Km should be prepared.

-

Plate Setup:

-

Test Wells: Add a specific volume of assay buffer to each well.

-

Blank Wells: Add the same volume of assay buffer to at least three wells.

-

Negative Control Wells: Add assay buffer containing the specific inhibitor to at least three wells.

-

-

Pre-incubation: Pre-incubate the microplate at the desired assay temperature (e.g., 37°C) for 5-10 minutes.

-

Initiate Reaction: Add the substrate working solution to all wells. Then, add the enzyme working solution to the "Test Wells" and "Negative Control Wells". Do not add enzyme to the "Blank Wells". The final volume in all wells should be the same.

-

Kinetic Measurement: Immediately place the plate in the fluorescence reader and begin measuring the fluorescence intensity (Ex/Em ~360/460 nm) at regular intervals (e.g., every 30-60 seconds) for a set period (e.g., 15-30 minutes).

Data Analysis

-

Background Subtraction: For each time point, subtract the average fluorescence reading of the "Blank Wells" from the readings of the "Test Wells" and "Negative Control Wells".

-

Initial Velocity Calculation: Plot the background-subtracted fluorescence units (RFU) against time for each substrate concentration. The initial velocity (V₀) of the reaction is the slope of the linear portion of this curve.

-

Kinetic Parameter Determination: Plot the initial velocities against the corresponding substrate concentrations. Fit this data to the Michaelis-Menten equation using non-linear regression analysis to determine the Km and Vmax values. The kcat can then be calculated if the enzyme concentration is known (kcat = Vmax / [E]).

Applications in Drug Discovery and Research

The use of Boc-Glu-Lys-Lys-AMC and similar fluorogenic substrates is integral to several stages of drug discovery and basic research:

-

High-Throughput Screening (HTS): These substrates are amenable to HTS campaigns to identify inhibitors of specific serine proteases from large compound libraries.

-

Mechanism of Inhibition Studies: They can be used to determine the mode of action of identified inhibitors (e.g., competitive, non-competitive, or uncompetitive).

-

Enzyme Characterization: These substrates are fundamental tools for characterizing the enzymatic activity of newly discovered or engineered proteases.

-

Diagnostic Applications: Assays based on specific fluorogenic substrates can be developed to measure the activity of disease-relevant proteases in biological samples.

Conclusion

Boc-Glu-Lys-Lys-AMC is a valuable and relatively specific fluorogenic substrate for the profiling of plasmin and other related serine proteases. Its well-defined mechanism of action and amenability to high-throughput formats make it a powerful tool for researchers in both academic and industrial settings. A thorough understanding of its specificity profile and the implementation of robust, self-validating experimental protocols are essential for generating accurate and reliable data. This, in turn, will facilitate a deeper understanding of the roles of serine proteases in health and disease and accelerate the development of novel therapeutics.

References

- Kato, H., Adachi, N., Ohno, Y., Iwanaga, S., Takada, K., & Sakakibara, S. (1980). New fluorogenic peptide substrates for plasmin. Journal of Biochemistry, 88(1), 183-190.

-

Harris, J. L., & Craik, C. S. (2000). Rapid and general profiling of protease specificity by using combinatorial fluorogenic substrate libraries. Proceedings of the National Academy of Sciences, 97(14), 7754–7759. Retrieved from [Link]

-

Sanman, L. E., & Bogyo, M. (2014). Activity-based profiling of proteases. Annual Review of Biochemistry, 83, 249-273. Retrieved from [Link]

-

Pierzchala, P. A., Dorn, C. P., & Zimmerman, M. (1979). A new fluorogenic substrate for plasmin. The Biochemical journal, 183(3), 555–559. Retrieved from [Link]

-

PubChem. (n.d.). Boc-Glu-Lys-Lys-AMC. Retrieved from [Link]

-

PeptaNova. (n.d.). Boc-Glu-Lys-Lys-AMC. Retrieved from [Link]

Sources

A Deep Dive into Plasmin Kinetics: Determining Kcat and Km for Boc-Glu-Lys-Lys-AMC

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: Plasmin's Pivotal Role in Fibrinolysis

Plasmin, a serine protease, is the primary enzyme responsible for the breakdown of fibrin clots, a process known as fibrinolysis. This enzymatic activity is critical for maintaining blood vessel patency and is implicated in various physiological and pathological processes, including wound healing, tissue remodeling, and cancer metastasis. The zymogen form, plasminogen, is converted to active plasmin by plasminogen activators such as tissue plasminogen activator (t-PA) and urokinase-type plasminogen activator (u-PA). Understanding the kinetics of plasmin activity is paramount for the development of therapeutic agents that modulate fibrinolysis, such as thrombolytics and anti-fibrinolytic drugs.

This guide provides a comprehensive overview of the principles and a detailed protocol for determining the key kinetic parameters, the Michaelis constant (Km) and the catalytic constant (kcat), for the interaction of human plasmin with the fluorogenic substrate Boc-Glu-Lys-Lys-AMC. This substrate is a sensitive and specific tool for assaying plasmin activity due to the selective cleavage of the Lys-AMC bond by plasmin, which releases the highly fluorescent 7-amino-4-methylcoumarin (AMC) group.[1][2]

The Heart of Enzyme Action: Understanding Km and kcat

The Michaelis-Menten model provides a fundamental framework for understanding enzyme kinetics. Within this model, two key parameters, Km and kcat, describe the relationship between the substrate concentration and the rate of an enzyme-catalyzed reaction.

-

The Michaelis Constant (Km): This constant represents the substrate concentration at which the reaction rate is half of its maximum value (Vmax). It is an inverse measure of the affinity of the enzyme for its substrate; a lower Km indicates a higher affinity, meaning the enzyme can become saturated at lower substrate concentrations.

-

The Catalytic Constant (kcat): Often referred to as the turnover number, kcat represents the maximum number of substrate molecules that a single enzyme active site can convert into product per unit of time when the enzyme is fully saturated with the substrate. It is a measure of the enzyme's catalytic efficiency.

The ratio of kcat/Km is a measure of the overall catalytic efficiency of an enzyme, taking into account both substrate binding and catalysis.

A Methodological Guide to Determining Kinetic Parameters for Boc-Glu-Lys-Lys-AMC with Plasmin

This section provides a detailed, field-proven protocol for determining the Km and kcat of human plasmin with the fluorogenic substrate Boc-Glu-Lys-Lys-AMC.

Materials and Reagents

-

Human Plasmin (high purity, active-site titrated)

-

Boc-Glu-Lys-Lys-AMC (fluorogenic substrate)

-

Assay Buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, pH 7.4 at 37°C)

-

Dimethyl sulfoxide (DMSO) for substrate stock solution

-

96-well, black, flat-bottom microplates suitable for fluorescence measurements

-

A fluorescence microplate reader with temperature control and kinetic reading capabilities, equipped with filters for excitation at ~360 nm and emission at ~450 nm.[3]

Experimental Workflow

Caption: Experimental Workflow for Plasmin Kinetic Assay

Step-by-Step Experimental Protocol

-

Preparation of Reagents:

-

Assay Buffer: Prepare a suitable assay buffer, for instance, 50 mM Tris-HCl with 100 mM NaCl, and adjust the pH to 7.4 at the intended reaction temperature of 37°C.

-

Substrate Stock Solution: Dissolve Boc-Glu-Lys-Lys-AMC in DMSO to create a high-concentration stock solution (e.g., 10 mM). This stock should be stored at -20°C, protected from light.[4]

-

Substrate Working Solutions: Prepare a series of substrate dilutions in the assay buffer from the stock solution. The final concentrations in the assay should typically range from 0.1 to 10 times the expected Km. Given that the Km for Boc-Glu-Lys-Lys-AMC with plasmin is in the range of 10⁻⁴ M (100 µM), a suitable concentration range would be 10 µM to 1000 µM.[1]

-

Plasmin Working Solution: Prepare a working solution of human plasmin in cold assay buffer immediately before use. The final enzyme concentration should be chosen such that the reaction proceeds linearly for the duration of the measurement and consumes less than 10% of the substrate.

-

-

Assay Procedure:

-

Set up the 96-well plate by adding a fixed volume (e.g., 50 µL) of each substrate working solution to duplicate or triplicate wells. Include wells with buffer only as a blank control.

-

Pre-incubate the plate at 37°C for 5-10 minutes to ensure temperature equilibration.

-

Initiate the enzymatic reaction by adding a fixed volume (e.g., 50 µL) of the pre-warmed plasmin working solution to all wells simultaneously, or as rapidly as possible.

-

Immediately place the plate in the fluorescence microplate reader.

-

-

Data Acquisition:

-

Measure the increase in fluorescence intensity over time (kinetic mode) at an excitation wavelength of approximately 360 nm and an emission wavelength of approximately 450 nm.[3]

-

Record data points at regular intervals (e.g., every 30 seconds) for a period of 10-20 minutes.

-

Data Analysis and Interpretation: From Raw Data to Kinetic Constants

Data Analysis Pipeline

Caption: Data Analysis Pipeline for Enzyme Kinetics

-

Calculation of Initial Velocities (V₀):

-

For each substrate concentration, plot the fluorescence intensity (in Relative Fluorescence Units, RFU) against time.

-

The initial velocity (V₀) is the initial linear slope of this curve. It is crucial to use the early, linear portion of the progress curve before substrate depletion or product inhibition becomes significant.

-

To convert V₀ from RFU/min to moles/min, a standard curve of known concentrations of free AMC must be generated under the same assay conditions.

-

-

Determining Km and Vmax:

-

Michaelis-Menten Plot: Plot the calculated initial velocities (V₀) against the corresponding substrate concentrations ([S]). The resulting plot should be a rectangular hyperbola.

-

Non-linear Regression: The most accurate method for determining Km and Vmax is to fit the V₀ versus [S] data directly to the Michaelis-Menten equation using a suitable software package (e.g., GraphPad Prism).

-

Lineweaver-Burk Plot: A traditional method involves creating a double reciprocal plot of 1/V₀ versus 1/[S]. This should yield a straight line. The y-intercept of this line is 1/Vmax, the x-intercept is -1/Km, and the slope is Km/Vmax. While visually instructive, this method can be less accurate due to the uneven weighting of data points.

-

-

Calculating kcat:

-

Once Vmax has been determined, the catalytic constant (kcat) can be calculated using the following equation: kcat = Vmax / [E] where [E] is the total concentration of active enzyme in the assay. Accurate determination of the active enzyme concentration is critical for obtaining a reliable kcat value.

-

Summary of Kinetic Parameters

The following table summarizes the known kinetic parameter for the interaction of plasmin with Boc-Glu-Lys-Lys-AMC based on available literature.

| Parameter | Value | Source |

| Km | ~10⁻⁴ M (or ~100 µM) | [1] |

| kcat | Must be determined experimentally |

It is important to emphasize that the kcat value is highly dependent on the purity and active concentration of the plasmin preparation, as well as the specific assay conditions (e.g., pH, temperature, buffer composition). Therefore, it must be determined empirically for each experimental setup.

Troubleshooting and Key Considerations

-

Substrate Solubility: Boc-Glu-Lys-Lys-AMC has limited solubility in aqueous solutions. The use of DMSO for the stock solution is essential, and the final concentration of DMSO in the assay should be kept low (typically <1-2%) and consistent across all wells to avoid effects on enzyme activity.

-

Inner Filter Effect: At high substrate or product concentrations, the emitted fluorescence can be reabsorbed, leading to a non-linear relationship between fluorescence and product concentration. It is advisable to work within a concentration range where this effect is negligible.

-

Enzyme Stability: Plasmin can be unstable, especially at low concentrations. It is recommended to prepare the enzyme dilution just before use and keep it on ice.

-

Active Site Titration: For an accurate determination of kcat, the concentration of active enzyme must be known. This can be determined by active site titration using a suitable inhibitor.

References

-

Kato, H., Adachi, N., Ohno, Y., Iwanaga, S., Takada, K., & Sakakibara, S. (1980). New fluorogenic peptide substrates for plasmin. The Journal of Biochemistry, 88(1), 183–190. [Link]

-

Pierzchala, P. A., Dorn, C. P., & Zimmerman, M. (1979). A new fluorogenic substrate for plasmin. Biochemical Journal, 183(3), 555–559. [Link]

-

Leytus, S. P., Patterson, W. L., & Mangel, W. F. (1983). New class of sensitive and selective fluorogenic substrates for serine proteinases. Amino acid and dipeptide derivatives of rhodamine. Biochemical Journal, 215(2), 253–260. [Link]

-

Harris, J. L., & Craik, C. S. (2000). Rapid and general profiling of protease specificity by using combinatorial fluorogenic substrate libraries. Proceedings of the National Academy of Sciences, 97(14), 7754–7759. [Link]

-

Taylor & Francis. (n.d.). Fluorogenic – Knowledge and References. Retrieved from [Link]

-

Tarandovsky, Y., et al. (2011). Simultaneous Measurement of Thrombin and Plasmin Generation in Plasma. Journal of Thrombosis and Haemostasis, 9(11), 2235-2244. [Link]

-

PeptaNova. (n.d.). Boc-Glu-Lys-Lys-AMC. Retrieved from [Link]

-

Practical-Haemostasis.com. (2022, September 27). Plasminogen Assays. Retrieved from [Link]

-

Schmaier, A. H. (1999). Factor XIIa is a kinetically favorable plasminogen activator. Immunopharmacology, 43(2-3), 131-133. [Link]

Sources

biological applications of Glu-Lys-Lys peptide substrates

Mechanistic Specificity in Fibrinolysis and Bacterial Virulence

Executive Summary

The Glu-Lys-Lys (EKK) peptide motif represents a specialized class of protease substrates used primarily to interrogate the fibrinolytic system and specific bacterial virulence factors. Unlike broad-spectrum trypsin-like substrates (e.g., Z-Phe-Arg-AMC), EKK substrates—most notably Boc-Glu-Lys-Lys-AMC —exhibit a unique kinetic profile: they are highly sensitive to Plasmin and Lys-gingipain (Kgp) but display a distinct resistance to the Streptokinase-Plasmin complex .

This guide details the biochemical mechanisms, kinetic parameters, and experimental protocols for utilizing EKK substrates in drug discovery, clinical diagnostics (specifically the FAST assay for hemorrhage), and periodontal pathogen research.

Biochemical Mechanism & Specificity[1][2][3][4]

1.1 Chemical Structure and Cleavage

The standard commercial form is Boc-Glu-Lys-Lys-AMC (7-amino-4-methylcoumarin).

-

N-terminus: Protected by tert-butyloxycarbonyl (Boc) to prevent aminopeptidase degradation.

-

Peptide Sequence (P3-P2-P1): Glu-Lys-Lys.

-

P1 (Lys): Targets the S1 specificity pocket of trypsin-like serine proteases (Asp189 at the base of the pocket).

-

P2 (Lys) & P3 (Glu): Provide critical electrostatic steering. The acidic Glutamate at P3 is hypothesized to interact favorably with the S3 subsite of Plasmin, enhancing specificity over Thrombin.

-

-

Reaction:

1.2 The "Streptokinase Resistance" Phenomenon

A defining feature of the EKK substrate is its differential processing by Plasmin variants.

-

Free Plasmin / uPA-Activated Plasmin: Efficiently hydrolyzes EKK (

). -

Streptokinase (SK)-Plasmin Complex: The binding of Streptokinase to Plasmin induces a conformational change in the protease active site. While this complex retains activity against substrates like Val-Leu-Lys-AMC, it exhibits near-zero activity toward Glu-Lys-Lys-AMC.[1]

-

Application: This allows researchers to quantify "free" plasmin activity in mixtures containing Streptokinase, or to dissect the mechanism of plasminogen activation.

1.3 Protease Selectivity Profile

| Enzyme | Activity on EKK | Notes |

| Plasmin | High | Primary target. |

| Lys-gingipain (Kgp) | High | Critical virulence factor of P. gingivalis.[3][4] |

| Plasma Kallikrein | Low/Moderate | Slight hydrolysis observed. |

| Thrombin | Negligible | Excellent discrimination vs. Plasmin. |

| Factor Xa | Negligible | No significant cross-reactivity. |

| SK-Plasmin Complex | Resistant | Key differentiator from other substrates. |

Visualization: Substrate Specificity & Mechanism[1][6][8]

Caption: Specificity map of Glu-Lys-Lys-AMC. Green arrows indicate active cleavage; red dashed lines indicate resistance/inactivity.

Biological Applications

3.1 The FAST Assay (Fibrinolytic Activation)

Context: In postpartum hemorrhage (PPH) and trauma, standard viscoelastic tests (e.g., ROTEM) often fail to detect "occult" hyperfibrinolysis.[5][6] Application: The F ibrinolytic A ctivation S pecific T est (FAST) utilizes Boc-Glu-Lys-Lys-AMC to detect circulating plasmin activity directly in plasma.

-

Mechanism: Unbound plasmin in patient plasma cleaves the substrate.

-

Clinical Relevance: High EKK cleavage correlates with low fibrinogen and the need for tranexamic acid (TXA) therapy, even when ROTEM shows normal lysis.

3.2 Periodontal Pathogen Detection

Context: Porphyromonas gingivalis secretes gingipains (Rgp and Kgp) to degrade host tissues. Application: EKK substrates (specifically Z-His-Glu-Lys-AMC or Boc-Glu-Lys-Lys-AMC) are used to specifically measure Lys-gingipain (Kgp) activity, distinguishing it from Arg-gingipains (Rgp).

-

Utility: Screening inhibitors of Kgp for periodontal drug development.

Experimental Protocols

Protocol A: Kinetic Profiling of Plasmin Activity

Objective: Determine

Materials:

-

Buffer: 50 mM Tris-HCl, 100 mM NaCl, pH 7.4 (Avoid phosphate buffers if calcium is involved in auxiliary enzymes).

-

Substrate: Boc-Glu-Lys-Lys-AMC (Stock: 10 mM in DMSO).

-

Enzyme: Human Plasmin (final conc. 1–10 nM).

-

Detection: Fluorescence Plate Reader (Ex: 360-380 nm, Em: 440-460 nm).

Workflow:

-

Preparation: Dilute substrate in buffer to create a concentration range (e.g., 0, 25, 50, 100, 200, 400

). -

Plating: Add 50

of substrate dilutions to a black 96-well plate. -

Initiation: Add 50

of Plasmin solution to each well. -

Measurement: Immediately monitor fluorescence kinetically (read every 30-60 seconds) for 20 minutes at 37°C.

-

Analysis: Plot Initial Velocity (

) vs. Substrate Concentration

Protocol B: The FAST Assay (Rapid Clinical Setup)

Objective: Detect hyperfibrinolysis in plasma samples.

Workflow Visualization:

Caption: Workflow for the FAST assay using Glu-Lys-Lys-AMC to guide tranexamic acid (TXA) therapy.

Steps:

-

Substrate Mix: Prepare 1.2 mM Boc-Glu-Lys-Lys-AMC in HEPES-buffered saline.

-

Sample: Thaw frozen plasma or use fresh citrated plasma.

-

Reaction: Mix 50

plasma + 50 -

Read: Monitor fluorescence for 10-30 minutes.

-

Interpretation: A steep slope indicates high levels of circulating free plasmin (systemic fibrinolysis).

Data Presentation: Kinetic Constants

| Substrate | Enzyme | Specificity Constant ( | ||

| Boc-Glu-Lys-Lys-AMC | Human Plasmin | ~110 | 6.5 | Moderate |

| Boc-Glu-Lys-Lys-AMC | SK-Plasmin | N.D. | N.D. | Resistant |

| Boc-Val-Leu-Lys-AMC | Human Plasmin | ~250 | 15.0 | High |

| Z-His-Glu-Lys-AMC | Lys-gingipain (Kgp) | 8.0 | 25.0 | Very High |

Note: Values are approximate aggregates from literature (Kato et al., 1980; comparison studies).

References

-

Kato, H., et al. (1980). "New fluorogenic peptide substrates for plasmin." Journal of Biochemistry, 88(1), 183-190.

- Foundational paper establishing EKK-AMC as a plasmin-specific substr

-

Gallos, G., et al. (2025/2026). "Rapid Detection of Fibrinolytic Activation in Postpartum Hemorrhage and Acute Obstetric Coagulopathy Using a Novel Assay." Blood Advances.

- Describes the "FAST" assay using Glu-Lys-Lys-AMC for clinical diagnostics.

-

Abe, N., et al. (2000). "Design and Synthesis of Sensitive Fluorogenic Substrates Specific for Lys-gingipain." Biological and Pharmaceutical Bulletin, 23(11).

- Details the application of Glu-Lys-Lys motifs for detecting periodontal p

-

Ohtsuka, K., et al. (2008). "Electrochemical assay of plasmin activity and its kinetic analysis."[7] Biosensors and Bioelectronics.

- Discusses the use of EKK motifs in electrochemical sensor design.

Sources

- 1. New fluorogenic peptide substrates for plasmin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Design and synthesis of sensitive fluorogenic substrates specific for Lys-gingipain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. orca.cardiff.ac.uk [orca.cardiff.ac.uk]

- 6. ashpublications.org [ashpublications.org]

- 7. researchgate.net [researchgate.net]

Methodological & Application

standard protocol for plasmin activity assay using Boc-Glu-Lys-Lys-Amc

Standard Protocol: Plasmin Activity Assay using Boc-Glu-Lys-Lys-AMC

Abstract & Principle

This application note details a standardized, high-sensitivity protocol for quantifying Plasmin (EC 3.4.21.7) activity using the fluorogenic substrate Boc-Glu-Lys-Lys-AMC (Boc-EKK-AMC). Unlike chromogenic substrates (e.g., pNA derivatives), this coumarin-based substrate offers superior sensitivity, allowing for the detection of picomolar enzyme concentrations.

Mechanism of Action: Plasmin, a serine protease, specifically recognizes the C-terminal Lysine residue. It hydrolyzes the amide bond between the lysine and the 7-amino-4-methylcoumarin (AMC) fluorophore.

-

Quenched State: Intact Boc-Glu-Lys-Lys-AMC exhibits minimal fluorescence.

-

Active State: Upon cleavage, free AMC is released, generating a strong fluorescent signal (Ex 360 nm / Em 450 nm) proportional to enzyme activity.[1]

Specificity Note: Boc-Glu-Lys-Lys-AMC is highly selective for plasmin. While it shows slight reactivity with plasma kallikrein, it is essentially resistant to urokinase, thrombin, and Factor Xa, making it ideal for complex biological samples [1].

Visual Workflow (Logic & Mechanism)

Figure 1: Reaction mechanism showing the specific cleavage of the Lys-AMC bond by Plasmin to generate a detectable fluorescent signal.

Materials & Reagent Preparation

A. Critical Reagents

| Reagent | Specification | Storage | Notes |

| Substrate | Boc-Glu-Lys-Lys-AMC | -20°C (Desiccated) | MW ~660.8 g/mol . Light sensitive. |

| Standard | 7-Amino-4-methylcoumarin (AMC) | -20°C | Essential for absolute quantification. |

| Enzyme | Human Plasmin | -80°C | Avoid freeze-thaw cycles. |

| Inhibitor | Aprotinin or | -20°C | Use as a negative control for specificity. |

B. Buffer Composition

Correct buffer composition is vital for optimal enzyme kinetics.

1. Assay Buffer (1X):

-

50 mM Tris-HCl (pH 7.4 at 37°C)

-

100 mM NaCl (Physiological ionic strength)

-

0.01% (v/v) Tween-20 (Prevents enzyme adsorption to plastics)

-

Optional: 1 mM EDTA (If metalloprotease inhibition is required)

2. Substrate Stock Solution (10 mM):

-

Dissolve 6.6 mg of Boc-Glu-Lys-Lys-AMC in 1 mL of anhydrous DMSO.

-

Stability:[2] Stable for 1 month at -20°C. Aliquot to avoid moisture.[3]

Experimental Protocol

Phase 1: AMC Standard Curve (Mandatory for Quantification)

Do not rely solely on Relative Fluorescence Units (RFU), as they vary by instrument.

-

Stock: Prepare a 1 mM AMC stock in DMSO.

-

Working Standard: Dilute to 10 µM in Assay Buffer .

-

Serial Dilution: Prepare 0, 0.625, 1.25, 2.5, 5.0, and 10.0 µM standards in the plate.

-

Measurement: Read fluorescence (Ex/Em 360/450 nm).

-

Calculation: Plot RFU vs. Concentration (µM). Calculate the slope (

).

Phase 2: Plasmin Activity Assay

Step 1: Enzyme Preparation

-

Dilute Plasmin samples in Assay Buffer to an approximate concentration of 0.1 – 10 mU/mL.

-

Note: Keep on ice until the reaction starts.

Step 2: Plate Setup (96-Well Black, Flat-Bottom)

-

Test Wells: 50 µL Diluted Plasmin.

-

Inhibitor Control: 40 µL Plasmin + 10 µL Aprotinin (10 µM final).

-

Substrate Blank: 50 µL Assay Buffer (No enzyme).

Step 3: Substrate Addition

-

Prepare a 2X Substrate Working Solution (100 µM) by diluting the 10 mM stock 1:100 in Assay Buffer.

-

Add 50 µL of 2X Substrate to all wells.

-

Final Reaction Volume: 100 µL.

-

Final Substrate Concentration: 50 µM (Approx.

to ensure linearity).

Step 4: Kinetic Measurement

-

Mode: Kinetic (Continuous).

-

Duration: 20–30 minutes.

-

Interval: Read every 60 seconds.

-

Wavelengths: Ex 360 nm / Em 450 nm.[4]

Data Analysis & Calculations

1. Determine Slope (Velocity):

Calculate the slope of the linear portion of the curve for each well (

2. Specific Activity Calculation:

Use the AMC Standard Curve slope (

-

Definition of Unit (U): One unit is defined as the amount of enzyme that cleaves 1 µmol of substrate per minute at 37°C.

-

Note: If using pmol/min, adjust the unit conversion accordingly (

).

Troubleshooting & Optimization

| Issue | Probable Cause | Solution |

| High Background | Substrate autohydrolysis or degradation. | Use fresh substrate stock. Store in dark. Ensure buffer pH is not > 8.0. |

| Non-Linear Kinetics | Substrate depletion (>10% consumed). | Dilute enzyme further. Only analyze the initial linear velocity ( |

| Inner Filter Effect | Substrate concentration too high. | Do not exceed 100 µM substrate. Fluorescence is quenched at high concentrations. |

| Low Signal | Enzyme inactivation. | Add 0.1% BSA to buffer. Avoid vortexing plasmin (shear stress). |

References

-

Kato, H., et al. (1980). "New fluorogenic peptide substrates for plasmin." Journal of Biochemistry, 88(1), 183-190.[7][8]

-

Source:

-

Relevance: Establishes Boc-Glu-Lys-Lys-AMC as a specific substr

values in the

-

-

Sigma-Aldrich.

-

Source:

- Relevance: Provides foundational buffer conditions and kinetic assay parameters.

-

-

Lottenberg, R., et al. (1981). "Assay of coagulation proteases using peptide chromogenic and fluorogenic substrates." Methods in Enzymology, 80, 341-361.

-

Source:

- Relevance: General methodology for serine protease fluorometry.

-

Sources

- 1. caymanchem.com [caymanchem.com]

- 2. endotell.ch [endotell.ch]

- 3. medchemexpress.com [medchemexpress.com]

- 4. content.abcam.com [content.abcam.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. Boc-Lys(Ac)-AMC | HDAC | 233691-67-3 | Invivochem [invivochem.com]

- 7. Boc-Glu-Lys-Lys-AMC › PeptaNova [peptanova.de]

- 8. New fluorogenic peptide substrates for plasmin - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Note: High-Precision Preparation of Boc-Glu-Lys-Lys-AMC Stock Solution

Abstract & Scope

This technical guide details the protocol for preparing a high-fidelity stock solution of Boc-Glu-Lys-Lys-AMC (Boc-EKK-AMC) in Dimethyl Sulfoxide (DMSO). This compound is a fluorogenic substrate widely used to monitor the trypsin-like activity of the 20S proteasome and other serine proteases (e.g., plasmin). Upon enzymatic cleavage of the amide bond between the C-terminal Lysine and the 7-Amino-4-methylcoumarin (AMC) moiety, highly fluorescent free AMC is released.

Target Audience: Researchers performing kinetic enzyme assays, proteasome profiling, or drug screening.

Scientific Background & Mechanism[1][2]

Mechanism of Action

Boc-EKK-AMC is non-fluorescent (or weakly fluorescent) in its conjugated state due to the quenching effect of the peptide bond on the coumarin ring. Proteolytic hydrolysis at the C-terminus releases free AMC, which exhibits strong fluorescence.

Key Spectral Properties:

-

Excitation (

): 340–360 nm (Optimal: 350 nm or 380 nm depending on filter set) -

Emission (

): 440–460 nm (Optimal: 460 nm)[1][2]

Mechanistic Diagram

The following diagram illustrates the enzymatic hydrolysis pathway:

Figure 1: Enzymatic hydrolysis of Boc-EKK-AMC releasing fluorescent AMC reporter.

Material Specifications & Pre-Requisites

Critical Check: Salt Form vs. Free Base

Commercial peptides often arrive as TFA or Acetate salts rather than the free base. This significantly alters the Molecular Weight (MW). You must verify the specific MW on your vial's Certificate of Analysis (CoA).

| Form | Approx. MW ( g/mol ) | Note |

| Free Base | ~660.8 | Theoretical sequence weight. |

| Acetate Salt | ~720.8 | Common commercial form. |

| TFA Salt | Variable | Check CoA specifically. |

Solvent Requirements

-

Solvent: Anhydrous DMSO (Dimethyl Sulfoxide), ≥99.9%.

-

Why Anhydrous? Water in DMSO promotes spontaneous hydrolysis of the AMC ester bond during storage, increasing background noise (High

fluorescence). -

Grade: PCR-grade or Cell-culture grade.

Protocol: Stock Solution Preparation

Objective: Prepare a 10 mM Master Stock Solution. Standard Volume: This protocol assumes 5 mg of peptide powder (adjust based on your specific mass).

Workflow Diagram

Figure 2: Step-by-step reconstitution workflow for Boc-EKK-AMC.

Step-by-Step Procedure

-

Equilibration: Remove the peptide vial from the freezer and place it in a desiccator. Allow it to warm to room temperature (approx. 20–30 mins) before opening .

-

Rationale: Opening a cold vial causes condensation of atmospheric moisture onto the hygroscopic peptide, leading to hydrolysis.

-

-

Centrifugation: Briefly centrifuge the vial (10,000 x g for 30 sec) to ensure all powder is at the bottom.

-

Calculation: Calculate the required DMSO volume.

-

Formula:

-

Example (for 5 mg Acetate Salt, MW=720.8):

-

-

Dissolution:

-